

Application Notes and Protocols: Oxidation of 4-Methyl-3-penten-2-ol

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Compound of Interest

Compound Name: 4-Methyl-3-penten-2-ol

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Introduction

4-Methyl-3-penten-2-ol is a secondary allylic alcohol that serves as a versatile starting material in organic synthesis. Its oxidation provides access to the corresponding α,β -unsaturated ketone, 4-methyl-3-penten-2-one, commonly known as mesityl oxide.^{[1][2][3]} This ketone is a valuable intermediate in the production of various chemicals, including solvents like methyl isobutyl ketone, and has applications in the synthesis of pharmaceuticals.^{[1][4]} This document provides detailed application notes and experimental protocols for the oxidation of **4-Methyl-3-penten-2-ol**, focusing on common and effective laboratory methods.

Data Presentation

Physical and Spectroscopic Properties

Property	4-Methyl-3-penten-2-ol	4-Methyl-3-penten-2-one (Mesityl Oxide)
Molecular Formula	C ₆ H ₁₂ O[5]	C ₆ H ₁₀ O[3]
Molecular Weight	100.16 g/mol [5]	98.14 g/mol [3]
Appearance	-	Colorless to light-yellow oily liquid[1][3]
Boiling Point	-	129.5 °C[1]
Melting Point	-	-53 °C[1]
Density	-	0.858 g/cm ³ [1]
Refractive Index (n ²⁰ /D)	-	1.442
CAS Number	4325-82-0[5]	141-79-7[1][3]

Spectroscopic Data for 4-Methyl-3-penten-2-one

Spectroscopy	Data
¹ H NMR	The ¹ H NMR spectrum shows characteristic peaks for the different protons in the molecule.
IR Spectrum	The infrared spectrum displays a strong absorption band for the C=O group and bands for the C=C double bond.
UV/Visible Spectrum	The UV/Visible spectrum exhibits an absorption maximum characteristic of an α,β-unsaturated ketone.

Experimental Protocols

The oxidation of the secondary allylic alcohol, **4-Methyl-3-penten-2-ol**, to 4-methyl-3-penten-2-one can be achieved using various oxidizing agents. Below are protocols for two common methods: Pyridinium Chlorochromate (PCC) oxidation and Manganese Dioxide (MnO₂) oxidation.

Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)

PCC is a mild oxidizing agent that can convert secondary alcohols to ketones without significant over-oxidation.

Materials:

- **4-Methyl-3-penten-2-ol**
- Pyridinium Chlorochromate (PCC)
- Celite® or silica gel
- Anhydrous dichloromethane (DCM)
- Anhydrous diethyl ether
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Glassware for filtration

Procedure:

- **Reaction Setup:** In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous dichloromethane (DCM, 5-10 mL per gram of alcohol).

- Addition of Alcohol: Dissolve **4-Methyl-3-penten-2-ol** (1 equivalent) in a small amount of anhydrous DCM and add it to the stirring PCC suspension in one portion.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product ketone spot. The reaction is typically complete within 2-4 hours.
- Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
- Filtration: Filter the mixture through a pad of silica gel or Celite® to remove the chromium salts and Celite®. Wash the filter cake thoroughly with anhydrous diethyl ether.
- Purification: Combine the filtrate and washings and concentrate the solution using a rotary evaporator. The resulting crude product, 4-methyl-3-penten-2-one, can be further purified by distillation or column chromatography if necessary.

Protocol 2: Oxidation with Activated Manganese Dioxide (MnO₂)

Activated MnO₂ is a selective oxidizing agent for allylic and benzylic alcohols. The reactivity of MnO₂ can vary depending on its method of preparation and activation.

Materials:

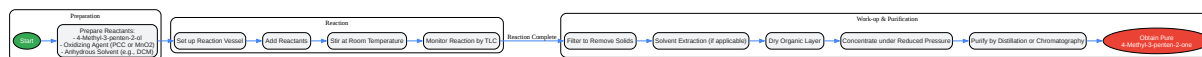
- **4-Methyl-3-penten-2-ol**
- Activated Manganese Dioxide (MnO₂)
- Anhydrous dichloromethane (DCM) or chloroform
- Celite®
- Magnesium sulfate (anhydrous)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Filtration apparatus
- Rotary evaporator

Procedure:

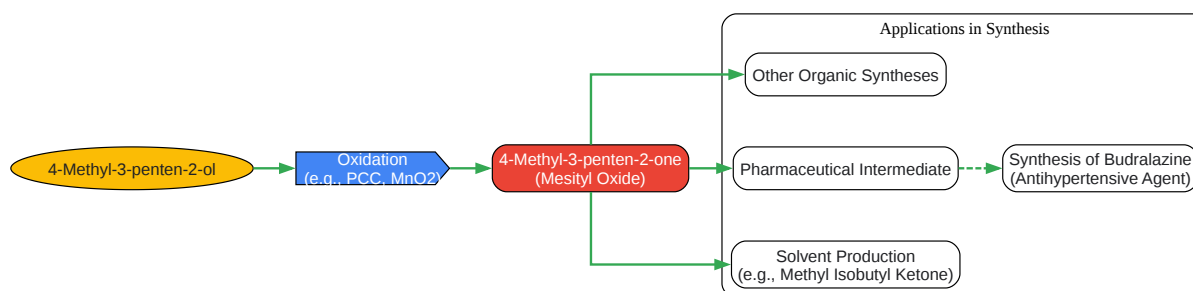
- Activation of MnO₂ (if necessary): Commercially available activated MnO₂ can be used directly. Alternatively, it can be activated by heating at 100-120°C under vacuum for several hours to remove any adsorbed water.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add **4-Methyl-3-penten-2-ol** (1 equivalent) dissolved in anhydrous dichloromethane or chloroform (10-20 mL per gram of alcohol).
- Addition of MnO₂: Add activated MnO₂ (5-10 equivalents by weight) to the solution. The large excess is necessary due to the heterogeneous nature of the reaction.
- Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the activity of the MnO₂.
- Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the MnO₂. Wash the filter cake extensively with dichloromethane or chloroform to ensure complete recovery of the product.
- Purification: Combine the filtrate and washings and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude 4-methyl-3-penten-2-one. Further purification can be achieved by distillation.

Visualizations



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Caption: General experimental workflow for the oxidation of **4-Methyl-3-penten-2-ol**.



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Caption: Synthetic utility of 4-methyl-3-penten-2-one, the oxidation product.

Applications in Drug Development

4-Methyl-3-penten-2-one (mesityl oxide) serves as a valuable intermediate in the synthesis of various organic compounds, including those with pharmaceutical applications.^{[4][6]} Its α,β -unsaturated ketone moiety provides a reactive handle for various chemical transformations.

One notable application is its use in the synthesis of budralazine, an antihypertensive agent.[4] The synthesis of such molecules often involves multi-step processes where the introduction of specific functional groups and carbon skeletons is crucial. Mesityl oxide can act as a key building block in constructing the molecular framework of such drugs.

Furthermore, mesityl oxide is utilized as a pharmaceutical secondary standard for analytical purposes, ensuring the quality and consistency of drug products.[7] Its well-defined physical and chemical properties make it a suitable reference material in various analytical techniques.

While direct signaling pathway interactions of mesityl oxide itself are not extensively documented in the context of drug action, its role as a precursor to pharmacologically active molecules is significant for drug discovery and development. Researchers can leverage the reactivity of mesityl oxide to design and synthesize novel compounds with potential therapeutic activities.

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